molecular formula C8H16 B165935 cis-1,2-Dimethylcyclohexane CAS No. 2207-01-4

cis-1,2-Dimethylcyclohexane

Cat. No.: B165935
CAS No.: 2207-01-4
M. Wt: 112.21 g/mol
InChI Key: KVZJLSYJROEPSQ-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1,2-Dimethylcyclohexane: is an organic compound with the molecular formula C8H16 . It is a stereoisomer of 1,2-dimethylcyclohexane, where both methyl groups are on the same side of the cyclohexane ring. This compound is known for its unique conformational properties and is often studied in the context of stereochemistry and conformational analysis .

Mechanism of Action

Target of Action

Cis-1,2-Dimethylcyclohexane is an organic compound that primarily interacts with other organic substrates in chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction conditions and the presence of catalysts .

Mode of Action

The compound’s mode of action is largely determined by its structure and the nature of its interactions with other molecules. In this compound, both chair conformations have one methyl group equatorial and one methyl group axial . This configuration can influence its reactivity and the types of reactions it can undergo.

Biochemical Pathways

this compound can participate in oxidation reactions in the presence of certain catalysts, such as iron (II)-bispidine complexes .

Result of Action

The primary result of this compound’s action in a biochemical context is the oxidation of organic substrates . This can lead to various downstream effects, depending on the nature of the substrates and the specific conditions of the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the equilibrium between different conformations of the molecule . Additionally, the presence of certain catalysts can enable or enhance its participation in specific reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of cis-1,2-Dimethylcyclohexane: The uniqueness of this compound lies in its equal energy chair conformations, where each conformation has one axial and one equatorial methyl group. This results in specific steric interactions that are distinct from its trans isomer and other disubstituted cyclohexanes .

Properties

IUPAC Name

(1S,2R)-1,2-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZJLSYJROEPSQ-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC[C@@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858743
Record name (Z)-1,2-Dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207-01-4
Record name cis-1,2-Dimethylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2207-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethylcyclohexane, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,2-Dimethylcyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, 1,2-dimethyl-, (1R,2S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-1,2-Dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,2-dimethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIMETHYLCYCLOHEXANE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1O9N97RTZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,2-Dimethylcyclohexane
Reactant of Route 2
cis-1,2-Dimethylcyclohexane
Reactant of Route 3
cis-1,2-Dimethylcyclohexane
Reactant of Route 4
cis-1,2-Dimethylcyclohexane
Reactant of Route 5
Reactant of Route 5
cis-1,2-Dimethylcyclohexane
Reactant of Route 6
cis-1,2-Dimethylcyclohexane
Customer
Q & A

Q1: What is the molecular formula and weight of cis-1,2-Dimethylcyclohexane?

A1: this compound has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts don't detail specific spectroscopic data, researchers often employ techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to characterize this compound. [, , ] These techniques help in confirming its structure and studying its behavior in various chemical environments.

Q3: How does the cis-isomer compare to the trans-isomer in terms of density?

A3: Research indicates that this compound exhibits higher density compared to its trans-isomer. This difference in density is attributed to the influence of cis and trans conformation on the packing efficiency of the molecules. []

Q4: Has this compound been studied in the context of catalytic oxidation?

A4: Yes, this compound serves as a model substrate to investigate stereoselective oxidation reactions, particularly in the presence of catalysts like iron and cobalt complexes. [, , , , ] Researchers use this compound to assess the catalyst's ability to selectively oxidize C-H bonds while retaining the original stereochemistry.

Q5: What is the significance of stereoretention in catalytic oxidation studies involving this compound?

A5: A high degree of stereoretention during the oxidation of this compound, meaning the product mostly retains the cis configuration, suggests that the reaction proceeds through a mechanism where the catalyst directly interacts with the C-H bond, often implicating a metal-based oxidant rather than a less selective pathway involving free radicals. [, , , , ]

Q6: How does the structure of this compound impact its reactivity in catalytic oxidations?

A7: The cis configuration of the methyl groups on the cyclohexane ring influences the accessibility of the tertiary C-H bonds to catalytic oxidation. [, , , , ] Researchers can gain insights into the catalyst's steric preferences and mechanism by studying how effectively it hydroxylates this specific isomer compared to other hydrocarbons.

Q7: Are there specific challenges associated with the formulation of this compound?

A8: While the provided abstracts do not discuss formulation challenges specific to this compound, its low solubility in water might necessitate the use of specific solvents or formulation techniques. [] Researchers often optimize solvent systems to enhance solubility and facilitate reactions or analytical procedures.

Q8: What is the significance of studying the solubility of this compound in water?

A9: Understanding the solubility of hydrocarbons like this compound in water is crucial for environmental science and industrial applications. [] Researchers study these properties to model the behavior of such compounds in water bodies and design separation processes in chemical industries.

Q9: Has the formation of clathrate hydrates with this compound been studied?

A10: Yes, research has explored the ability of this compound to form structure H clathrate hydrates, particularly in the presence of methane as a help gas. [, ] This has implications for understanding the stability and formation conditions of different hydrate structures for potential applications in gas separation and storage.

Q10: What analytical techniques are used to study the interactions of this compound?

A11: Researchers utilize various analytical methods to study this compound, including gas chromatography, mass spectrometry, and electrochemical techniques. [, , , ] These methods help to identify and quantify reaction products, determine kinetic parameters, and understand reaction mechanisms.

Q11: Does the research on this compound extend beyond traditional chemical disciplines?

A13: While much of the research focuses on its chemical properties and reactivity, the study of this compound's interactions in biological systems like clathrate hydrate formation highlights its relevance to fields like materials science and energy research. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.